molecular formula C14H15FO3 B1149646 trans-2-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid CAS No. 111857-42-2

trans-2-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid

Cat. No.: B1149646
CAS No.: 111857-42-2
M. Wt: 250.268
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Description

trans-2-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid: is a chemical compound with the molecular formula C14H15FO3 and a molecular weight of 250.27 g/mol . This compound is known for its unique structure, which includes a fluorobenzoyl group attached to a cyclohexane ring. It is often used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid typically involves the reaction of 4-fluorobenzoyl chloride with cyclohexane-1-carboxylic acid under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is likely that similar synthetic routes are scaled up for industrial purposes. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-2-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in substitution reactions, particularly nucleophilic substitution, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

Chemistry: In chemistry, trans-2-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of various derivatives that can be used in different chemical reactions .

Biology: In biological research, this compound can be used to study the effects of fluorinated compounds on biological systems. Its interactions with enzymes and other biomolecules can provide insights into the role of fluorine in biological processes.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Fluorinated compounds are known for their enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of trans-2-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The cyclohexane ring provides structural stability, allowing the compound to maintain its conformation and interact effectively with its targets .

Comparison with Similar Compounds

  • trans-2-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid
  • trans-2-(4-Bromobenzoyl)cyclohexane-1-carboxylic acid
  • trans-2-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid

Comparison:

  • trans-2-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine is highly electronegative, which can influence the compound’s reactivity and interactions with other molecules.
  • Compared to its chlorinated and brominated counterparts, the fluorinated compound is generally more stable and less reactive, making it suitable for applications requiring high stability.
  • The methylated derivative, on the other hand, lacks the electronegative influence of halogens, resulting in different reactivity and interaction profiles.

Properties

IUPAC Name

(1R,2R)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FO3/c15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h5-8,11-12H,1-4H2,(H,17,18)/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCIJJKDNJBQIL-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)C2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)C(=O)C2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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